molecular formula C24H16Cl2N4O2S B2672530 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034351-66-9

3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2672530
CAS RN: 2034351-66-9
M. Wt: 495.38
InChI Key: ZMDRHGVWZYKRFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient, practical approach to the copper-catalyzed synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives is described . The preparation involves treatment of benzyl amines with benzyl anthranilamides in the presence of Cu(OAc)2 and tetra-n-butylammonium bromide (TBAB) .

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of quinazolin-4-one derivatives has been explored, leading to compounds with significant antimicrobial activities. This process involves the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with various reagents, yielding derivatives with varied biological activities. One study synthesized compounds that were tested for their antimicrobial activity, showcasing the potential of quinazolin-4-one derivatives in developing new antimicrobial agents (Saleh et al., 2004).

Cytotoxic Evaluation and Anticancer Activity

  • Quinazolinone-1,3,4-oxadiazole derivatives have been developed and evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 and HeLa. This research highlights the anticancer potential of quinazolinone derivatives, with specific compounds showing remarkable cytotoxic activity against HeLa cell lines, suggesting their utility in cancer treatment strategies (Hassanzadeh et al., 2019).

Spectroscopic Studies and Theoretical Analyses

  • Theoretical and spectroscopic studies have been conducted on hybrids of 1,3,4-oxadiazole-thione with quinazolin-4-one, revealing insights into their tautomeric equilibria and electronic properties. Such studies not only contribute to our understanding of the chemical behavior of these compounds but also their potential applications in materials science and pharmaceutical chemistry (Soliman et al., 2015).

Anti-breast Cancer Activity

  • Novel quinazolin-4-one derivatives linked to various moieties have been synthesized and tested for their anti-breast cancer activity. This research indicates the potential of quinazolin-4-one scaffolds in developing new therapeutic agents for breast cancer, with some compounds exhibiting activity comparable to doxorubicin, a commonly used chemotherapeutic agent (Ahmed et al., 2015).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4O2S/c25-18-10-4-1-7-15(18)13-30-23(31)17-9-3-6-12-20(17)27-24(30)33-14-21-28-22(29-32-21)16-8-2-5-11-19(16)26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDRHGVWZYKRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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